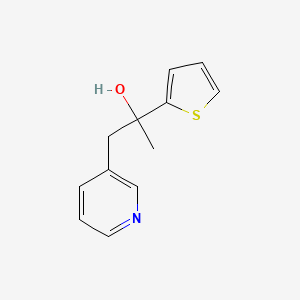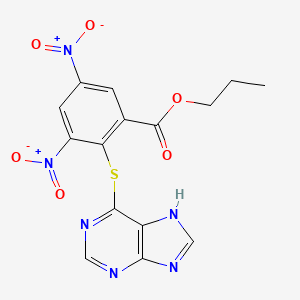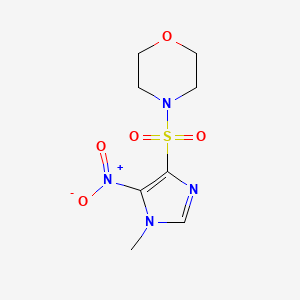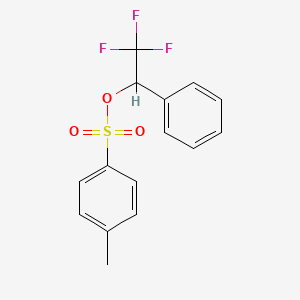
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- is a complex organic compound characterized by its isoindole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- typically involves ring-closure reactions, isoindoline aromatization, and ring transformations . One common method includes the cyclization of benzylic amines under acidic conditions, which leads to the formation of the isoindole core . Another approach involves the use of gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert it into isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include isoindolinone, isoindoline, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways . These interactions are crucial for its bioactive properties and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A reduced form of isoindole with similar chemical properties.
Isoindolinone: An oxidized form of isoindole with distinct reactivity.
Phthalimide: Another related compound with a similar core structure.
Uniqueness
2H-ISOINDOLE-2-ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-1,3-DIHYDRO-1,3-DIOXO- is unique due to its specific substitution pattern and the presence of both cyclohexyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6475-17-8 |
|---|---|
Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C23H29N3O4/c27-20(15-25-21(28)18-13-7-8-14-19(18)22(25)29)26(17-11-5-2-6-12-17)23(30)24-16-9-3-1-4-10-16/h7-8,13-14,16-17H,1-6,9-12,15H2,(H,24,30) |
InChI Key |
UVYCKLKINZCJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


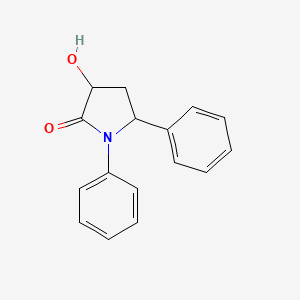

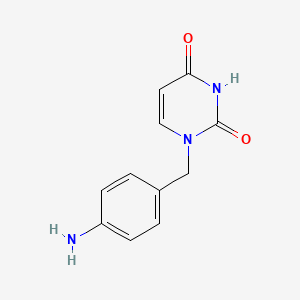

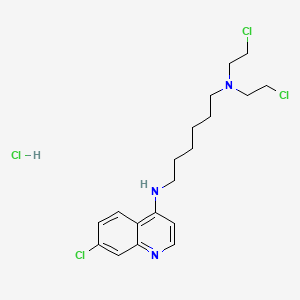
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
